molecular formula C9H6O3S B6164881 4-(furan-2-yl)thiophene-2-carboxylic acid CAS No. 893727-89-4

4-(furan-2-yl)thiophene-2-carboxylic acid

Cat. No.: B6164881
CAS No.: 893727-89-4
M. Wt: 194.2
InChI Key:
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Description

4-(furan-2-yl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6O3S and its molecular weight is 194.2. The purity is usually 95.
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Scientific Research Applications

Synthesis of Novel Compounds

A study demonstrated the synthesis of new compounds, like 2-[4-(6-cyanobenzothiazol-2-yl)phenyl]-5-(6-cyano-benzothiazol-2-yl)furan (6a) and 2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-(6-cyano- benzothiazol-2-yl)thiophene (6b), using multi-step reactions from 2-furan and 2-thiophene carboxaldehydes. These syntheses involved routes from 2-furan and 2-thiophene carboxylic acids, indicating the utility of these acids in the preparation of complex organic molecules (Racané et al., 2003).

Application in Organic Electronics

Thiophene-2-carboxylic acid and furan-2-carboxylic acid have been used in synthesizing fused heterocycles like thieno[3,4-b]thiophene and thieno[3,4-b]furan. These heterocycles are significant for low band gap organic semiconductors with applications in OLEDs, organic photovoltaic cells, and electrochromics, showcasing the material's utility in the field of organic electronics (Dey et al., 2010).

Catalytic Applications

The study by Iitsuka et al. highlighted the effective regioselective C3-alkenylation of thiophene-2-carboxylic acids via a rhodium/silver-catalyzed oxidative coupling with alkenes. This process does not involve decarboxylation and can accommodate a variety of substrates including brominated thiophenecarboxylic acids and furan-2-carboxylic acids, indicating the catalytic versatility of these acids (Iitsuka et al., 2013).

Chemical Synthesis and Applications

The research conducted by Sayahi et al. presented a multi-component synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans. This synthesis involved a smooth addition reaction of furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate, leading to compounds with potential in various chemical applications (Sayahi et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(furan-2-yl)thiophene-2-carboxylic acid involves the synthesis of furan-2-carboxylic acid, which is then reacted with thiophene-2-carboxylic acid to form the final product.", "Starting Materials": [ "Furan", "Bromine", "Sodium hydroxide", "Sodium carbonate", "Thiophene-2-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Bromination of furan to form 2-bromofuran", "Reaction of 2-bromofuran with sodium hydroxide to form furan-2-carboxylic acid", "Reaction of furan-2-carboxylic acid with thiophene-2-carboxylic acid in the presence of sodium carbonate to form 4-(furan-2-yl)thiophene-2-carboxylic acid", "Reduction of 4-(furan-2-yl)thiophene-2-carboxylic acid with sodium borohydride in the presence of hydrochloric acid and ethanol to form the final product" ] }

CAS No.

893727-89-4

Molecular Formula

C9H6O3S

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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